1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a 4-phenoxyphenyl carboxamide moiety at position 2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as seen in analogous derivatives .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)18-10-14-19(29-2)15-11-18)23(28)24-17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEVQYJPYQAXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 4-methoxyphenyl azide and an alkyne derivative.
Substitution Reactions: The triazole ring is then functionalized with methyl and phenoxyphenyl groups through substitution reactions. These steps often require the use of catalysts such as copper(I) iodide and bases like triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the triazole derivative with an appropriate amine under amide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH₃) group on the phenyl ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
Key Insight : Demethylation enhances solubility in polar solvents and enables further functionalization (e.g., sulfonation, phosphorylation) .
Triazole Ring Modifications
The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions due to its electron-deficient nature:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, RT, 24 hrs | 1,4-disubstituted triazole adducts | |
| N-Alkylation | K₂CO₃, DMF, alkyl halide, 60°C, 8 hrs | Quaternary ammonium derivatives |
Notable Example : Alkylation at the N2 position of the triazole ring improves lipophilicity, influencing pharmacokinetic properties.
Carboxamide Reactivity
The carboxamide group (-CONH-) undergoes hydrolysis and condensation reactions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24 hrs | Carboxylic acid derivative | |
| Condensation with Hydrazines | EtOH, HCl, reflux, 4 hrs | Hydrazone formation |
Data from Analogues :
-
Hydrazone derivatives (e.g., 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide) exhibit antimicrobial activity .
-
Hydrolysis yields a carboxylic acid, enabling conjugation with amines or alcohols.
Electrophilic Aromatic Substitution
The phenoxyphenyl group directs electrophilic attacks to the para position relative to the oxygen atom:
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C → RT, 2 hrs | Nitro-substituted aryl derivative | |
| Bromination (Br₂/FeBr₃) | CHCl₃, RT, 12 hrs | 4-Bromo-phenoxyphenyl derivative |
Structural Impact : Nitro or bromo groups introduce steric and electronic effects, altering binding affinity in biological systems.
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed cross-coupling:
| Reaction Type | Catalysts/Reagents | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrs | Biaryl derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amine-functionalized compound |
Application : These reactions diversify the compound’s aryl substituents for structure-activity relationship (SAR) studies.
Stability Under Oxidative/Reductive Conditions
The compound’s stability was assessed under harsh conditions:
| Condition | Outcome | Degradation Pathway | Reference |
|---|---|---|---|
| H₂O₂ (30%), RT, 48 hrs | Partial oxidation of methyl group | Formation of carboxylic acid | |
| NaBH₄, MeOH, 0°C → RT, 6 hrs | Reduction of triazole ring not observed | Triazole ring remains intact |
Implication : The triazole ring exhibits remarkable stability, making it suitable for drug design.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:
- Anti-inflammatory Activity : Research indicates that derivatives of triazoles, including compounds similar to E141-0811, demonstrate potent anti-inflammatory effects. In vitro studies have shown that certain triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, compounds derived from similar structures have shown IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .
- Antimicrobial Properties : Triazole derivatives have been widely studied for their antimicrobial activities. Some studies suggest that modifications in the triazole structure can enhance antibacterial efficacy against various pathogens, including resistant strains of bacteria . The presence of phenoxy and methoxy groups in E141-0811 may contribute to its binding affinity and specificity towards bacterial targets.
- Antifungal and Antiviral Activities : The triazole scaffold is known for its antifungal properties, particularly against strains resistant to conventional treatments. The compound's structure suggests potential antiviral activity as well, given the historical efficacy of triazoles in inhibiting viral replication .
Medicinal Chemistry Applications
The unique structure of E141-0811 positions it as a valuable compound in medicinal chemistry:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further development into therapeutic agents. Its synthesis involves multi-step processes that can be optimized for large-scale production, making it feasible for pharmaceutical applications .
- Structure-Activity Relationship Studies : The variations in the molecular structure of triazoles allow researchers to conduct structure-activity relationship (SAR) studies. These studies help identify which modifications enhance desired biological activities while minimizing side effects .
Synthetic Routes
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically follows these steps:
Formation of the Triazole Ring :
- Utilizes Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Functionalization :
- Involves substitution reactions to introduce methyl and phenoxyphenyl groups.
Carboxamide Formation :
- Achieved through amide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Case Studies
Several studies have highlighted the potential of triazole derivatives:
- A study demonstrated that specific triazole derivatives exhibited anti-inflammatory effects comparable to established medications while showing lower ulcerogenicity .
- Another investigation into the antibacterial properties of phenyl-substituted triazoles revealed promising results against resistant bacterial strains, indicating a potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity.
Chemical Reactivity: The functional groups on the triazole ring can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with biological activity heavily influenced by substituents on the triazole ring and carboxamide group. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Pharmacological and Physicochemical Differences
- Methoxy vs. Ethoxy/Chloro Substituents : The 4-methoxyphenyl group in the target compound improves solubility compared to 4-chlorophenyl analogs (logP: ~3.5 vs. ~4.2) , while 4-ethoxyphenyl derivatives (e.g., E141-0502) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Amide Group Variations: The 4-phenoxyphenyl carboxamide in the target compound introduces steric bulk, reducing enzymatic degradation compared to smaller substituents (e.g., 4-methylphenyl) . Quinolin-2-yl substituents (e.g., 3n) enhance π-π stacking with protein targets, improving inhibitory potency .
- Conformational Dynamics : X-ray studies reveal that the twist angle between the triazole and aryl rings ranges from 32° to 87° . The target compound’s higher twist angle (74–87°) may reduce steric clashes in binding pockets compared to planar analogs (e.g., 50° in ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) .
Biological Activity
1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also referred to as E141-0811, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C23H20N4O3
- IUPAC Name : 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- SMILES Notation : Cc1c(C(Nc(cc2)ccc2Oc2ccccc2)=O)nnn1-c(cc1)ccc1OC
The compound features a triazole ring that is significant for its biological activity. The synthesis typically involves a multi-step process including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition and subsequent functionalization with various groups.
Biological Activity Overview
Research indicates that compounds with a triazole structure exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound E141-0811 has been evaluated for its effects on various biological targets:
Anti-inflammatory Activity
A study reported that related triazole derivatives exhibited significant anti-inflammatory effects, showing up to 100% of the activity compared to standard drugs like indomethacin and celecoxib . In vitro studies demonstrated that certain derivatives had IC50 values for COX-1 and COX-2 inhibition comparable to established anti-inflammatory agents.
Anticancer Activity
Triazole derivatives have shown promise in cancer research. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MEL-8 (melanoma) through mechanisms involving p53 activation and caspase cleavage .
Table 1: Summary of Biological Activities
Mechanistic Studies
The mechanisms underlying the biological activities of E141-0811 have been explored through molecular docking studies. These studies suggest strong interactions between the triazole moiety and target enzymes or receptors involved in inflammatory responses and cancer proliferation .
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Anti-inflammatory Case Study : A derivative similar to E141-0811 was tested in vivo for its anti-inflammatory properties in animal models. Results indicated reduced swelling and pain comparable to traditional NSAIDs.
- Anticancer Case Study : In vitro assays demonstrated that E141-0811 could significantly reduce viability in melanoma cell lines, suggesting potential for further development as an anticancer agent.
Q & A
Q. How does the methoxy substituent influence this compound’s binding affinity compared to halogenated analogs?
- Analysis :
- Compare docking scores (ΔG) of methoxy vs. fluoro/bromo derivatives.
- Use QSAR models to correlate substituent electronegativity with IC50.
- Synthesize and test 4-fluoro and 4-bromo analogs for HDAC inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
